molecular formula C7H4BrNOS B2888542 5-Bromobenzo[d]isothiazol-3(2H)-one CAS No. 186584-79-2

5-Bromobenzo[d]isothiazol-3(2H)-one

Cat. No.: B2888542
CAS No.: 186584-79-2
M. Wt: 230.08
InChI Key: VRNPGETVOADHCQ-UHFFFAOYSA-N
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Description

5-Bromobenzo[d]isothiazol-3(2H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure It is a derivative of benzothiazole, specifically modified with a bromine atom at the 5-position

Scientific Research Applications

5-Bromobenzo[d]isothiazol-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for 5-Bromobenzo[d]isothiazol-3(2H)-one indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[d]isothiazol-3(2H)-one typically involves the bromination of benzo[d]isothiazol-3(2H)-one. One common method is the reaction of benzo[d]isothiazol-3(2H)-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[d]isothiazol-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino derivative, while oxidation might produce a sulfone derivative.

Mechanism of Action

The mechanism by which 5-Bromobenzo[d]isothiazol-3(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound without the bromine substitution.

    5-Chlorobenzo[d]isothiazol-3(2H)-one: Similar structure but with a chlorine atom instead of bromine.

    5-Fluorobenzo[d]isothiazol-3(2H)-one: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

5-Bromobenzo[d]isothiazol-3(2H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s properties compared to its chlorine or fluorine analogs.

Properties

IUPAC Name

5-bromo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNPGETVOADHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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